molecular formula C14H21NO4 B2729365 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide CAS No. 2310147-76-1

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide

Cat. No.: B2729365
CAS No.: 2310147-76-1
M. Wt: 267.325
InChI Key: MCFFVYLAGYRCLZ-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide is a synthetic organic compound featuring a furan moiety linked to an oxane (tetrahydropyran) carboxamide group via a hydroxyethyl spacer. This structure incorporates privileged heterocyclic scaffolds common in medicinal chemistry. The 2,5-dimethylfuran unit is a recurring structural motif in the development of bioactive molecules and chemical probes . The compound's molecular framework suggests potential utility as a building block or intermediate in pharmaceutical research and development, particularly for exploring structure-activity relationships or as a precursor in synthetic chemistry. Researchers investigating furan and tetrahydropyran derivatives have applied similar compounds in various early-stage discovery contexts, such as the development of proteolysis targeting chimera (PROTAC) degraders for oncology targets and as ligands for adenosine and dopamine receptors in neuroscience . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9-7-12(10(2)19-9)13(16)8-15-14(17)11-3-5-18-6-4-11/h7,11,13,16H,3-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFFVYLAGYRCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide typically involves several steps:

    Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, undergoes a series of reactions to introduce the hydroxyethyl group at the 3-position. This can be achieved through a Friedel-Crafts alkylation followed by oxidation.

    Tetrahydropyran Ring Formation: The hydroxyethyl-substituted furan is then reacted with a suitable precursor to form the tetrahydropyran ring. This step may involve a cyclization reaction under acidic or basic conditions.

    Amide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxygenated derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activity. The presence of the furan ring and the carboxamide group suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various enzymes or receptors, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The furan ring and the carboxamide group are likely to play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
  • 4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide is unique due to the specific arrangement of its functional groups. The combination of the furan ring, hydroxyethyl group, and carboxamide group provides a unique set of chemical properties and potential reactivity that distinguishes it from similar compounds.

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

N 2 2 5 dimethylfuran 3 yl 2 hydroxyethyl oxane 4 carboxamide\text{N 2 2 5 dimethylfuran 3 yl 2 hydroxyethyl oxane 4 carboxamide}

This structure features a furan ring, which is known for its biological activity, particularly in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds containing furan moieties exhibit significant antioxidant properties. The presence of the 2,5-dimethylfuran group in this compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. A study by Wu et al. (2016) demonstrated that similar furan derivatives showed enhanced antioxidant activity when tested against various reactive oxygen species (ROS) .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible mechanism for its use in treating inflammatory conditions .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results indicate that it exhibits selective toxicity towards certain cancer cells while sparing normal cells. For instance, studies have shown IC50 values in the micromolar range against breast and colon cancer cell lines . These findings warrant further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntioxidantScavenging of ROSWu et al., 2016
Anti-inflammatoryInhibition of TNF-alpha productionWu et al., 2016
CytotoxicitySelective toxicity towards cancer cellsWu et al., 2016

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Antioxidant Mechanism : The furan ring can donate electrons to neutralize free radicals.
  • Anti-inflammatory Pathway : It may modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
  • Apoptotic Induction : In cancer cells, it may activate intrinsic apoptotic pathways leading to programmed cell death.

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